
2-Benzylsuccinate
Overview
Description
2-Benzylsuccinate (C₁₁H₁₂O₄, molecular weight 208.21 g/mol) is a dicarboxylic acid characterized by a benzyl group substituted at the C2 position of the succinate backbone . It is a chiral compound with stereochemical significance, particularly in biological systems, where the (R)-enantiomer is predominantly observed . This compound serves as a critical intermediate in anaerobic biodegradation pathways, notably in the microbial degradation of toluene via the fumarate addition mechanism . Enzymatically, it is synthesized by benzylsuccinate synthase (EC 4.1.99.11) and further metabolized to benzylsuccinyl-CoA by benzylsuccinate CoA-transferase . Beyond environmental roles, this compound derivatives are explored in synthetic chemistry and enzyme inhibition studies .
Scientific Research Applications
Bioremediation of Hydrocarbons
Role in Anaerobic Degradation
2-Benzylsuccinate plays a crucial role in the anaerobic degradation of toluene, a common environmental pollutant. The enzyme benzylsuccinate synthase catalyzes the addition of toluene to fumarate, forming this compound as an intermediate. This pathway is vital for certain microorganisms that utilize toluene as a carbon source under anaerobic conditions, facilitating the detoxification of contaminated environments .
Case Study: Azoarcus sp.
Research on Azoarcus sp. has demonstrated its ability to metabolize toluene via the benzylsuccinate pathway. The study highlighted the effectiveness of this microbial strain in degrading aromatic hydrocarbons in contaminated groundwater, showcasing its potential for bioremediation applications .
Synthetic Biology Applications
Synthetic Pathway Development
Recent advancements have led to the establishment of synthetic pathways for producing this compound in Escherichia coli. By engineering metabolic routes that reverse the natural degradation process, researchers have successfully generated this compound, which can be further modified for various applications .
Potential for Production of Value-Added Chemicals
The synthetic production of this compound opens avenues for creating value-added chemicals from renewable resources. The compound can serve as a precursor for synthesizing pharmaceuticals and agrochemicals, thus enhancing its economic viability .
Enzymatic Studies and Mechanistic Insights
Catalytic Mechanism Exploration
Studies have focused on elucidating the catalytic mechanisms of benzylsuccinate synthase (BSS), which is responsible for the formation of this compound. Insights into the enzyme's structure and function reveal how it facilitates the conversion of toluene and fumarate into this compound, providing valuable information for enzyme engineering and biocatalysis .
Kinetic Studies
Kinetic analyses have shown that the formation of this compound involves complex reaction dynamics, including radical intermediates. Understanding these kinetics is crucial for optimizing biocatalytic processes that utilize BSS for industrial applications .
Environmental Monitoring and Analysis
Detection Techniques
The presence of this compound can serve as a biomarker for microbial activity in contaminated environments. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound, aiding in environmental monitoring efforts .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-benzylsuccinate derivatives, and how can reaction conditions be optimized?
- The synthesis of this compound derivatives often involves nucleophilic substitution or alkylation reactions. For example, the reaction of di-(−)-menthyl succinate with benzyl bromide at −78°C in THF yields bis(2-isopropyl-5-methylcyclohexyl) this compound with 89% efficiency . Key optimization parameters include temperature control (to minimize side reactions), solvent polarity (THF for solubility), and stoichiometric ratios. Characterization via -NMR is critical to confirm diastereomeric ratios (e.g., 1:1.2 in the product) .
Q. How should researchers characterize the purity and stereochemistry of this compound compounds?
- Use a combination of spectroscopic techniques:
- IR spectroscopy to confirm ester/acid functional groups (e.g., strong absorption at 1732 cm for carbonyl groups) .
- -NMR and -NMR to resolve diastereomers and assign stereocenters. For example, splitting patterns in δ 2.36–2.22 ppm (methylene protons) and δ 4.65–4.50 ppm (chiral centers) help distinguish isomers .
- Chromatography (CC or HPLC) to isolate pure fractions, as described in protocols using 1% EtOAc in hexane .
Q. What are the common challenges in interpreting NMR data for this compound derivatives, and how can they be addressed?
- Overlapping signals from diastereomers or complex splitting patterns (e.g., δ 1.94–0.52 ppm for methyl/methylene groups) may complicate analysis. Solutions include:
- Using high-field NMR (≥300 MHz) for better resolution.
- Employing NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of protons, though this was not utilized in the cited study .
- Comparing experimental data with computational simulations (e.g., DFT-based chemical shift predictions) .
Q. How can researchers ensure reproducibility of this compound syntheses across different laboratories?
- Document reaction parameters meticulously:
- Precise temperature control (e.g., −78°C for benzylation reactions) .
- Solvent drying methods (e.g., anhydrous THF).
- Quenching protocols (e.g., saturated NHCl solution to terminate reactions).
- Include detailed experimental sections in publications, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound characterization) .
Q. What are the primary applications of this compound in model chemical studies?
- The compound serves as a chiral building block for asymmetric synthesis, particularly in studying vicinal dianion reactivity with carbonyl compounds . Its ester derivatives (e.g., menthyl esters) are used to probe steric and electronic effects in stereoselective transformations .
Advanced Research Questions
Q. How can researchers resolve contradictions in diastereomeric ratio (d.r.) measurements between NMR and chromatographic methods?
- Discrepancies may arise from dynamic processes (e.g., interconversion during analysis) or solvent-dependent aggregation. Mitigation strategies:
- Perform variable-temperature NMR to detect equilibration.
- Cross-validate with chiral HPLC using cellulose-based columns for enantiomeric separation .
- Apply mass spectrometry (MS) to rule out impurities affecting NMR integration .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound derivatives?
- Density Functional Theory (DFT) calculations can model transition states for benzylation reactions, identifying steric hindrance or electronic effects. For example, calculate activation energies for nucleophilic attack at different positions of the succinate backbone .
- Molecular dynamics simulations may predict solvent effects on reaction pathways .
Q. How should researchers design experiments to investigate the environmental impact of this compound degradation byproducts?
- Analytical workflow :
Use LC-MS/MS to identify degradation products under simulated environmental conditions (pH, UV exposure).
Employ toxicity assays (e.g., Daphnia magna or algae growth inhibition tests) for ecotoxicological profiling.
Reference guidelines from ethical frameworks for environmental risk assessment .
Q. What ethical considerations arise when publishing conflicting data on this compound’s biological activity?
- Transparency is critical:
- Disclose all raw data and experimental conditions (e.g., cell lines, assay protocols) to enable peer validation .
- Address potential conflicts of interest (e.g., funding sources) in the acknowledgments section .
- Follow institutional review board (IRB) standards if human/animal studies are involved .
Q. How can machine learning enhance the design of this compound-based catalysts?
- Train models on datasets of succinate derivatives’ catalytic performance (e.g., enantioselectivity, yield).
- Use feature engineering to highlight structural descriptors (e.g., substituent bulk, electronic parameters).
- Validate predictions with high-throughput screening (HTS) platforms .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in Anaerobic Biodegradation
2-Benzylsuccinate belongs to the alkylsuccinate family, which includes metabolites generated via fumarate addition during anaerobic hydrocarbon degradation. Key analogs include:
These compounds share a succinate backbone modified with alkyl or aryl groups, serving as biochemical markers for specific hydrocarbon substrates. Unlike this compound, which is exclusive to aromatic hydrocarbons, analogs like 2-cyclopentylsuccinate indicate cycloalkane metabolism .
Functional Analogs in Enzyme Inhibition
Phosphonic acid derivatives of this compound exhibit potent inhibition of carboxypeptidase A, a metalloprotease:
Compound | Molecular Formula | Ki (µM) | Application |
---|---|---|---|
This compound | C₁₁H₁₂O₄ | 0.22 | Substrate analog inhibitor |
2-Benzyl-3-phosphonopropionic acid | C₁₀H₁₁PO₄ | 0.22 | Transition-state mimic |
The phosphonopropionic analog mimics the transition state during peptide bond hydrolysis, achieving inhibition potency comparable to this compound .
Stereochemical Considerations
- (R)-2-Benzylsuccinate is the exclusive isomer produced by alkylbenzene-utilizing bacteria (e.g., Aromatoleum strains) during toluene degradation .
- In contrast, n-alkane degraders (e.g., Desulfatibacillum alkenivorans) generate racemic mixtures of alkylsuccinates with epimers at the C2 position .
Environmental Significance
- Biodegradation Biomarker : this compound is a signature metabolite in oil reservoirs, confirming in situ anaerobic toluene degradation . Co-detection with naphthoate derivatives further indicates polyaromatic hydrocarbon metabolism .
- Stereochemical Specificity : The (R)-enantiomer’s dominance in toluene degradation suggests enzymatic stereoselectivity in benzylsuccinate synthase .
Biomedical Relevance
- Metabolite in Circadian Studies: (R)-2-Benzylsuccinate is upregulated in mice treated with oolong tea polyphenols, suggesting a role in mitigating metabolic disorders .
- Enzyme Inhibition : Phosphonate analogs of this compound are among the most potent reversible inhibitors of carboxypeptidase A, with applications in biochemical research .
Properties
IUPAC Name |
2-benzylbutanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFKXZQQDSVFH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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